6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one
CAS No.: 1519406-85-9
Cat. No.: VC2570065
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1519406-85-9 |
---|---|
Molecular Formula | C11H14N2O2 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one |
Standard InChI | InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
Standard InChI Key | JTKJHDMIRYWTAS-UHFFFAOYSA-N |
SMILES | COCN1C(=O)CCC2=C1C=CC(=C2)N |
Canonical SMILES | COCN1C(=O)CCC2=C1C=CC(=C2)N |
Introduction
Chemical Structure and Properties
Molecular Structure
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one features a partially saturated quinoline core structure with a carbonyl group at the 2-position, forming a lactam. The nitrogen at position 1 is substituted with a methoxymethyl group, while an amino group is attached at the 6-position of the benzene ring. This structure combines elements found in several related compounds documented in the research literature, including various 1,2,3,4-tetrahydroquinoline derivatives with different substituents.
Physical and Chemical Properties
Based on the analysis of similar tetrahydroquinoline derivatives, we can estimate the following properties for 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one:
The physical properties are extrapolated from related compounds such as 6-amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, which has an estimated Log P value of 1.0-2.0 and a similar polar surface area . The methoxymethyl group in our target compound would likely increase lipophilicity slightly compared to the ethyl substituent in the related compound.
Synthesis Methods
General Approaches to Tetrahydroquinolines
Several methodologies have been developed for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives, which could potentially be adapted for the synthesis of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one.
Reduction of Quinolin-2(1H)-ones
One promising approach involves the reduction of quinolin-2(1H)-ones using samarium iodide in the presence of water and triethylamine. This method has been reported to proceed through C-O bond cleavage under mild conditions . The reaction can be represented as follows:
Quinolin-2(1H)-one derivative → 1,2,3,4-Tetrahydroquinoline derivative
This approach could potentially be applied to an appropriately substituted quinolin-2(1H)-one precursor to produce the target compound after suitable functional group modifications .
Borrowing Hydrogen Methodology
Another viable synthetic route utilizes the borrowing hydrogen methodology promoted by manganese(I) PN3 pincer complexes. This approach has been demonstrated for the synthesis of various 1,2,3,4-tetrahydroquinolines and represents an atom-efficient and selective process .
The reaction typically involves 2-aminobenzyl alcohols as starting materials, which undergo a cascade reaction to form the tetrahydroquinoline scaffold. The selectivity between quinoline and tetrahydroquinoline products can be controlled by adjusting reaction conditions, particularly hydrogen pressure .
Specific Synthetic Considerations for the Target Compound
For the synthesis of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one specifically, a multi-step approach would likely be required:
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Preparation of an appropriately substituted aniline derivative with a protected amino group at the 4-position (which becomes the 6-position in the final product)
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Formation of the tetrahydroquinoline scaffold using one of the methods described above
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Introduction of the methoxymethyl group at the nitrogen position
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Oxidation or functional group manipulation to install the 2-one moiety
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Deprotection of the amino group
The success of this synthetic route would depend on careful selection of protecting groups and reaction conditions to prevent undesired side reactions of the amino functionality and to ensure regioselectivity.
Structural Relationships and Analogues
Related Tetrahydroquinoline Derivatives
Several structurally related compounds have been reported in the literature, providing insight into the potential properties and activities of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one:
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one
This compound differs from our target molecule only in the N-substituent (ethyl vs. methoxymethyl). It has a molecular weight of 190.11 g/mol and demonstrates specific predicted collision cross-section properties when analyzed by mass spectrometry .
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one
This derivative contains a bulkier (4-chlorophenyl)methyl substituent at the N-position instead of the methoxymethyl group. It has a molecular weight of 286.75 g/mol and physical properties that include 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 2 rotatable bonds .
1,2,3,4-Tetrahydroquinolin-6-amine
This represents the core structure without the N-substituent and 2-one functionality. With a molecular weight of 148.20 g/mol, this compound serves as a basic scaffold upon which more complex derivatives can be built .
Structure-Activity Relationships
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site . Although our target compound has different substituents, the shared tetrahydroquinoline core suggests potential for similar biological activities.
The most active compounds in this class exhibited extremely high cytotoxicity against human tumor cell lines with GI50 values in the nanomolar range, in some cases surpassing the potency of established anticancer agents like paclitaxel . The variation in substituents has been shown to significantly impact activity, with certain analogues demonstrating IC50 values of 0.92-1.00 μM against tubulin assembly and high rates of inhibition of colchicine binding to tubulin .
Analytical Considerations
Spectroscopic Characterization
For the identification and characterization of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, several spectroscopic techniques would be valuable:
Mass Spectrometry
Based on similar compounds, the following mass spectrometric adducts might be expected:
Adduct | Predicted m/z |
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[M+H]+ | 207.1128 |
[M+Na]+ | 229.0947 |
[M-H]- | 205.0972 |
These values are extrapolated from the mass spectrometry data of related compounds such as 6-amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one .
NMR Spectroscopy
1H NMR spectroscopy would show characteristic signals for:
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The methoxymethyl group (singlet for OCH3 around 3.3-3.4 ppm and singlet for NCH2 around 4.5-4.7 ppm)
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The tetrahydroquinoline ring protons (multiplets between 1.8-4.0 ppm)
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The aromatic protons (doublets and singlet between 6.5-7.5 ppm)
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The amino group protons (broad singlet around 3.5-4.0 ppm)
13C NMR would show signals for the carbonyl carbon (around 170 ppm), aromatic carbons (110-150 ppm), methoxymethyl carbons (55-75 ppm), and aliphatic carbons of the tetrahydroquinoline ring (20-45 ppm).
Future Research Directions
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could help elucidate the impact of the methoxymethyl substituent compared to other groups at the N-position, particularly in the context of anticancer activity. Such studies might involve synthesizing a series of analogues with varied substituents at positions 1 and 6, followed by biological evaluation.
Mechanism of Action Studies
For compounds in this class that demonstrate biological activity, detailed mechanism of action studies would be valuable. These might include X-ray crystallography of protein-ligand complexes, computational modeling, and cellular studies to determine the precise molecular interactions responsible for the observed activities.
Formulation and Delivery Systems
The development of specialized formulation and delivery systems could potentially enhance the bioavailability and targeting of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one and related compounds. Nanoparticles, liposomes, or other delivery vehicles might be explored as means to improve the pharmacokinetic properties of these agents.
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